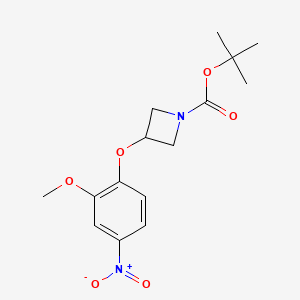

Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate is a chemical compound with the molecular formula C15H20N2O6 and a molecular weight of 324.33 . It is used for research purposes .

Synthesis Analysis

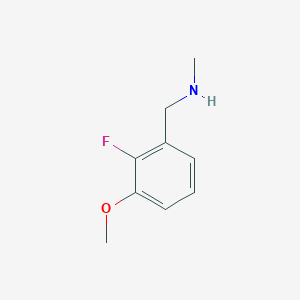

The synthesis of this compound involves several steps . The process begins with the dissolution of l-fluoro-2-methoxy-4-nitro-benzene and 3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester in tetrahydrofuran (THF). This solution is cooled to 0°C under nitrogen. A 1M THF solution of tert-BuOK is then added dropwise. After stirring for 30 minutes at 0°C, the solution is diluted with water. The mixture is stirred for 5 minutes, then extracted with tert-butyl methyl ether. The organic solutions are combined, washed with brine, dried, and concentrated. The solid is dried in vacuo at 45°C for 20 hours to obtain the title compound as a yellow solid .Molecular Structure Analysis

The molecular structure of Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate is represented by the SMILES notation: CC©©OC(=O)N1CC(C1)OC2=C(C=C(C=C2)N+[O-])OC .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the dissolution of l-fluoro-2-methoxy-4-nitro-benzene and 3-hydroxy-azetidine-1-carboxylic acid tert-butyl ester in THF, followed by the addition of a 1M THF solution of tert-BuOK . The reaction conditions involve cooling to 0°C under nitrogen and stirring at 0°C .Physical And Chemical Properties Analysis

The physical and chemical properties of Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate include a molecular weight of 324.33 . More specific properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis of Enantiopure 3-Substituted Azetidine-2-Carboxylic Acids : Azetidine analogs with various heteroatomic side chains, including tert-butyl ester, have been synthesized for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).

- Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate : This compound and its intermediates are useful for further selective derivation on the azetidine and cyclobutane rings, providing a convenient entry point to novel compounds (Meyers et al., 2009).

- Silylmethyl-substituted Aziridine and Azetidine as Masked Dipoles : These compounds reacted efficiently with nitriles and carbonyl substrates to generate various products, showcasing their utility in organic synthesis (Yadav & Sriramurthy, 2005).

Medicinal Chemistry and Drug Synthesis

- Synthesis of Novel Chiral Nitronyl Nitroxyl Radicals : Chiral tert-butyl derivatives, including pyrrolidine-1-carboxylate, were synthesized for evaluating their cytotoxic and radioprotective effects in rat glioma C6 cells (Qin et al., 2009).

- Synthesis of Dipeptide 4-Nitroanilides Containing Non-proteinogenic Amino Acids : This research involved the synthesis of tert-butyloxycarbonyl amino acid 4-nitroanilides, demonstrating the role of tert-butyl derivatives in peptide synthesis (Schutkowski et al., 2009).

Structural and Chemical Analysis

- Thermal, X-Ray, and DFT Analyses of tert-butyl Derivatives : The study conducted thermal, X-ray, and DFT analyses of various tert-butyl derivatives, contributing to our understanding of their structural properties (Çolak et al., 2021).

- Synthesis and Characterization of tert-butyl Ester Derivatives : This research involves the synthesis and structural modification of tert-butyl ester derivatives, highlighting their utility in chemical synthesis (Vorona et al., 2007).

Other Applications

- tert-Butyl Nitrite-Mediated Synthesis : tert-butyl nitrite was used as a multitask reagent for various syntheses, showcasing the versatility of tert-butyl derivatives in organic chemistry (Yedage & Bhanage, 2017).

- Synthesis of Protected 3-Haloazetidines : Demonstrating the role of tert-butyl derivatives in the synthesis of azetidine-3-carboxylic acid derivatives, important in pharmaceutical compounds (Ji et al., 2018).

Propriétés

IUPAC Name |

tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O6/c1-15(2,3)23-14(18)16-8-11(9-16)22-12-6-5-10(17(19)20)7-13(12)21-4/h5-7,11H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGYXNNTJRXWKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=C(C=C2)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676470 | |

| Record name | tert-Butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate | |

CAS RN |

960401-34-7 | |

| Record name | tert-Butyl 3-(2-methoxy-4-nitrophenoxy)azetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(Dimethylamino)butoxy]nicotinic acid](/img/structure/B1394057.png)

![6-[4-(Dimethylamino)butoxy]pyridine-2-carboxylic acid](/img/structure/B1394066.png)

![2-[4-Methoxy-2-(methoxymethoxy)phenyl]ethanethioamide](/img/structure/B1394067.png)

![6-Oxaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1394069.png)

![N-[2,5-Bis(trifluoromethyl)benzyl]-N-methylamine](/img/structure/B1394077.png)

![N-Methyl-N-[(5-pyridin-2-ylthien-2-yl)methyl]amine](/img/structure/B1394078.png)